molecular formula C15H18O2 B1232476 Furanodienon CAS No. 24268-41-5

Furanodienon

Cat. No. B1232476
CAS RN: 24268-41-5
M. Wt: 230.3 g/mol
InChI Key: XVOHELPNOXGRBQ-LXQMTTSMSA-N
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Description

Synthesis Analysis

Furanodienone and its derivatives, such as 3(2H)-furanones, can be synthesized through different methods. Notable techniques include the gold-catalyzed reactions of 3-alkynyloxireno[2,3-b]chromenones leading to the efficient generation of 3(2H)-furanones via a domino reaction pathway. This process involves cyclization, C-C cleavage, nucleophilic addition, oxidation, and further nucleophilic addition, facilitated by stoichiometric AuCl(3) or catalytic Au with stoichiometric DDQ to oxidize the benzylic sp(3) C-H bond (Hu, Yan, Cheng, & Hu, 2013). Another practical method for synthesizing 3(2H)-furanones, including bullatenone, uses intramolecular cyclization of 4-hydroxyalkynones at room temperature (Panda & Nayak, 2018).

Molecular Structure Analysis

The crystal structure of furanodiene provides insight into its molecular arrangement. Furanodiene, isolated from Curcuma wenyujin, has been characterized by single crystal X-ray diffraction, determining its structure as (5E, 9E)-3, 6, 10-trimethylcyclodeca[b]furan-5-9-diene. This study aids in understanding the structure-activity relationship of furanodiene (Sun Xiu-yan, 2010).

Chemical Reactions and Properties

Various chemical reactions involving furanodienone derivatives have been explored. For instance, the reactivity of gamma-hydroxy-alpha,beta-acetylenic esters with amines has led to the synthesis of optically active 4-amino-2(5H)-furanones, which are known for their facile electrophilic substitution reactions (Zhou, Yu, & Pu, 2009). Additionally, amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones have been synthesized and investigated for their bioactivity as linkers, showcasing the versatility of furanodienone derivatives in chemical synthesis (Luo et al., 2019).

Scientific Research Applications

  • Anti-inflammatory Activity

    • Summary : Furanodienon has been shown to have anti-inflammatory properties. It can inhibit several proinflammatory enzymes, such as COX and LOX .
    • Methods : This is typically studied in vitro and in vivo, where the compound’s effects on these enzymes are observed .
    • Results : The compound decreases NO generation and reduces the production of proinflammatory cytokines .
  • Antimicrobial Activity

    • Summary : Furanodienon has demonstrated antimicrobial activity. It has been tested against several microorganisms .
    • Methods : The compound is typically tested in vitro against various types of bacteria and fungi .
    • Results : Furanodienon showed antibacterial activity against both Gram (+) and Gram (-) bacteria, and antifungal activity against pathogenic and phytopathogenic fungi .
  • Anticancer Activity

    • Summary : Furanodienon has shown anticancer activity. It is able to inhibit cell proliferation in different cancer cell lines .
    • Methods : This is usually studied in vitro using various cancer cell lines. The compound’s effects on cell proliferation are observed .
    • Results : Furanodienon has been found to inhibit cell proliferation through the induction of apoptosis .
  • Antiprotozoal Activity

    • Summary : Furanodienon has demonstrated antiprotozoal activity. It has been tested against Trypanosoma brucei .
    • Methods : The compound is typically tested in vitro against this protozoan .
    • Results : Furanodienon showed antiprotozoal activity against Trypanosoma brucei .
  • Antioxidant Activity

    • Summary : Furanodienon has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
    • Methods : This is typically studied in vitro, where the compound’s effects on various oxidative stress markers are observed .
    • Results : Furanodienon has been found to decrease oxidative stress markers, indicating its potential as an antioxidant .
  • Apoptosis Induction

    • Summary : Furanodienon has been found to induce apoptosis, or programmed cell death . This is particularly relevant in the field of cancer research, where inducing apoptosis in cancer cells is a common therapeutic strategy.
    • Methods : This is usually studied in vitro using various cell lines. The compound’s effects on apoptosis markers are observed .
    • Results : Furanodienon has been found to increase apoptosis markers, indicating its potential to induce apoptosis in cells .
  • Neuroprotective Activity

    • Summary : Furanodienon may have neuroprotective effects. This is based on its antioxidant and anti-inflammatory properties, which can help protect neurons from damage .
    • Methods : This is typically studied in vitro and in vivo, where the compound’s effects on various markers of neuronal health are observed .
    • Results : While specific results are not available, the antioxidant and anti-inflammatory properties of Furanodienon suggest potential neuroprotective effects .
  • Cardioprotective Activity

    • Summary : Furanodienon may have cardioprotective effects. This is based on its antioxidant and anti-inflammatory properties, which can help protect heart tissue from damage .
    • Methods : This is typically studied in vitro and in vivo, where the compound’s effects on various markers of cardiac health are observed .
    • Results : While specific results are not available, the antioxidant and anti-inflammatory properties of Furanodienon suggest potential cardioprotective effects .

properties

IUPAC Name

(5Z,9Z)-3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7-,11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOHELPNOXGRBQ-LXQMTTSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/C(=O)C2=C(C/C(=C\CC1)/C)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furanodienon

CAS RN

24268-41-5
Record name Furanodienone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024268415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
F Sun, X Yang, F Liu, Y Zhang, S Wang… - Journal of Analytical …, 2020 - hindawi.com
… , curdione, isourecumenol, and furanodienon in CP and CK were … furanodienon, curcumol, and bisdemethoxycurcumin in CR were higher than those in PCR. As curzerene, furanodienon…
Number of citations: 6 www.hindawi.com
X Zhu, W Zhang, L Jin, G Zhang, H Yang, B Yu - Fitoterapia, 2020 - Elsevier
… downward trend after the addition of curzerenone, curdione and curcumol, and the concentrations completely inhibiting Cl − current were up to 200 μM, but relatively, furanodienon and …
Number of citations: 7 www.sciencedirect.com
M Chen, J Sun, H Yao, F Gong, L Cai… - Frontiers in Plant …, 2023 - ncbi.nlm.nih.gov
… Furanodienon had a significant negative correlation with beta-elemene. The content of … Furanodienon might compete the same upstream product in the synthetic pathway with beta-…
Number of citations: 5 www.ncbi.nlm.nih.gov
Y Qin, C Fei, W Zhang, L Su, D Ji, Z Bian… - Chemistry & …, 2022 - Wiley Online Library
Background: Curcumae Radix (CW) is traditionally used to treat dysmenorrhea caused by uterine spasm. However, the changes of its composition and anti‐uterine spasms during …
Number of citations: 3 onlinelibrary.wiley.com
Z Lan, Y Zhang, Y Sun, D Ji, S Wang, T Lu… - … of Pharmaceutical and …, 2020 - Elsevier
… data, with the contents of furanodienon, curcumol and bisdemethoxycurcumin determined in the … However, furanodienon failed to show a good predictive performance in any of the three …
Number of citations: 22 www.sciencedirect.com
C Fei, D Ji, H Tong, Y Li, L Su, Y Qin, Z Bian… - Frontiers in …, 2022 - frontiersin.org
Curcuma aromatica Salisb. rhizome (CASR) has multifunctional characteristics worldwide and a long history of use as a botanical drug with. Currently, it is often used clinically to treat …
Number of citations: 3 www.frontiersin.org
LH Ye, X Dong, J Cao - Biomedical Chromatography, 2023 - Wiley Online Library
A highly sensitive method was developed for simultaneously separating and identifying multiple compounds in radix curcumae. The determination of these compounds was achieved by …
Y Chen, W Liao, Z Zhu, J Chen, Q Yang, Y Zheng… - Food & Function, 2021 - pubs.rsc.org
Liver fibrosis, caused by multiple chronic liver injuries, is a known contributor to cirrhosis and even liver cancer. As a Traditional Chinese Medicine (TCM), Rhizoma curcumae has been …
Number of citations: 15 pubs.rsc.org
Z Chen, Y Liao, M Ao, Y Peng, Z Yang… - … and Alternative Medicine, 2021 - hindawi.com
Curcuma phaeocaulis Radix (Lüsiyujin) is a mainstream variety of Curcumae Radix cultivated in Sichuan for more than 900 years, but its broader utility is limited by a lack of quality …
Number of citations: 1 www.hindawi.com
H Diastuti, A Asnani, M Chasani - Iop conference series …, 2019 - iopscience.iop.org
In this research, the antifungal activity of acetone extracts, and fractions of n-hexane, chloroform and ethylacetate of C. xanthorrhiza and C. soloensis rhizomes have been conducted. …
Number of citations: 12 iopscience.iop.org

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